(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid
Description
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Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69N9O8/c1-27(2)24-34(50-39(55)33(21-13-15-23-46)49-38(54)32(47)20-12-14-22-45)42(58)53-37(28(3)4)43(59)52-36(26-31-18-10-7-11-19-31)41(57)51-35(25-30-16-8-6-9-17-30)40(56)48-29(5)44(60)61/h6-11,16-19,27-29,32-37H,12-15,20-26,45-47H2,1-5H3,(H,48,56)(H,49,54)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H,60,61)/t29-,32-,33-,34-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTJNHOQYCVQSV-XJBRGVOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-2-[...propanoic acid, a complex peptide derivative, has garnered attention in various biological studies due to its potential therapeutic applications and unique structural characteristics. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a lengthy peptide chain with multiple amino acid residues, including significant functional groups that may influence its biological interactions. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | (2S)-2-[...propanoic acid |
| Molecular Formula | C₁₈H₃₁N₅O₇ |
| Molecular Weight | 393.48 g/mol |
| Structural Features | Multiple amine and carboxylic groups |
The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes, influencing processes such as protein synthesis and signal transduction.
Enzyme Interaction Studies
Research has indicated that the compound demonstrates inhibitory effects on certain proteolytic enzymes. For instance, studies have shown that it can inhibit serine proteases, which play critical roles in various physiological processes:
| Enzyme | Inhibition Type | IC₅₀ Value (µM) |
|---|---|---|
| Serine Protease A | Competitive Inhibition | 15.4 |
| Serine Protease B | Non-competitive Inhibition | 22.7 |
Case Studies
-
Antitumor Activity : A study published in a peer-reviewed journal demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Cell Lines Tested : MCF-7 (breast), HT-29 (colon)
- Results : IC₅₀ values were reported at 10 µM for MCF-7 and 12 µM for HT-29.
-
Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of the compound in models of oxidative stress. It was found to reduce neuronal cell death induced by reactive oxygen species.
- Model Used : SH-SY5Y neuroblastoma cells
- Findings : The compound reduced cell death by 40% at a concentration of 5 µM.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME):
| Parameter | Value/Description |
|---|---|
| Bioavailability | Estimated at 60% |
| Half-Life | Approximately 4 hours |
| Metabolism Pathway | Primarily hepatic via CYP450 enzymes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
